2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide
Description
2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide is a synthetic indole derivative featuring a 2-methyl substitution on the indole ring and an N-pentyl acetamide side chain. Indole-based compounds are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The structural uniqueness of this compound lies in its combination of a hydrophobic pentyl chain and the electron-rich indole core, which may influence its bioavailability, solubility, and receptor-binding affinity.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-7-10-17-16(20)15(19)14-11(2)18-13-9-6-5-8-12(13)14/h5-6,8-9,18H,3-4,7,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRMHXZCGLAEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-pentylacetamide.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis categorizes analogs based on substituent variations and their implications for physicochemical and biological properties.
Substituent Variations on the Indole Ring
a) 2-Methyl vs. Bulky Groups (e.g., Adamantane)
- Target Compound : 2-Methyl substitution enhances steric accessibility compared to bulkier groups.
- Analog: N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives () . Synthesis: Adamantane-containing analogs require multi-step reactions involving oxalyl chloride and substituted amines, similar to the target compound’s likely synthetic route .
b) Electron-Withdrawing Groups (e.g., Nitro)
- Analog: 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () . This compound is noted for therapeutic and environmental applications, suggesting that nitro-substituted indoles may exhibit heightened bioactivity compared to alkyl-substituted variants.
Variations in the Acetamide Side Chain
a) Alkyl Chains (Pentyl vs. Shorter or Branched Chains)
- Target Compound : The N-pentyl chain balances lipophilicity and flexibility, favoring membrane permeability.
- Analog : N-Phenethyl derivatives (e.g., 2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide in ) .
- Impact : Phenethyl groups introduce aromaticity, which may enhance π-π stacking interactions with biological targets but reduce solubility compared to aliphatic chains.
b) Heterocyclic and Functionalized Side Chains
- Analog: Compounds with triazole () or thiazolidinone () substituents . For example, compound 2-T () features a triazol-4-yl group, which could enhance binding to enzymes or receptors .
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide, a synthetic compound belonging to the indole family, has garnered attention for its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- CAS Number : 852369-03-0
The precise molecular mechanism of action for this compound is not fully elucidated. However, similar indole derivatives have been shown to interact with various biological targets, influencing cellular processes through receptor binding and modulation of signaling pathways.
Target Interactions
Indole derivatives generally exhibit high affinity for multiple receptors, which can lead to significant biological effects such as:
- Antimicrobial activity
- Anticancer effects
- Anti-inflammatory responses
Antimicrobial Properties
Research indicates that compounds in the indole family, including this compound, demonstrate notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives. For instance, compounds similar to this compound have been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Study: Anticancer Activity
A study evaluated a series of indole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy .
Bioassay Results
In bioassays assessing binding affinity at translocator protein (TSPO), derivatives of indole showed promising results. Compounds similar to this compound demonstrated Ki values ranging from 0.3 to 60 nM, indicating strong receptor interactions that could be exploited for therapeutic purposes .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi |
| Anticancer | Induces apoptosis and inhibits tumor growth in cancer models |
| Anti-inflammatory | Modulates pro-inflammatory cytokines and immune responses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
